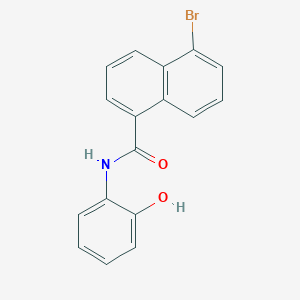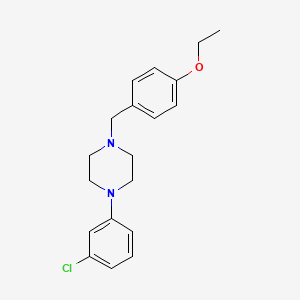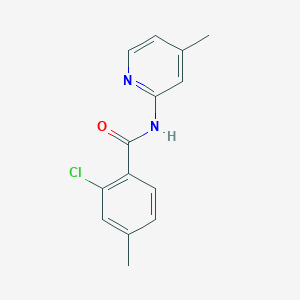![molecular formula C17H16O3 B5844014 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B5844014.png)
4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid, also known as PMPB, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit the activity of the mitochondrial calcium uniporter (MCU). The MCU is a protein complex that plays a crucial role in the regulation of calcium homeostasis in cells, and its dysregulation has been linked to various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
作用機序
4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid selectively inhibits the activity of MCU by binding to its regulatory subunit, mitochondrial calcium uptake 1 (MICU1), and preventing the calcium-induced activation of MCU. This leads to a decrease in mitochondrial calcium uptake and a reduction in mitochondrial membrane potential, which in turn reduces mitochondrial reactive oxygen species (ROS) production and protects against oxidative stress.
Biochemical and Physiological Effects:
4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid has been shown to have various biochemical and physiological effects, including reducing mitochondrial calcium overload, protecting against oxidative stress, and improving mitochondrial function. 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid has also been shown to reduce tumor growth and metastasis in various cancer models by inhibiting cancer cell metabolism and proliferation.
実験室実験の利点と制限
One of the major advantages of using 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid in lab experiments is its ability to selectively inhibit the activity of MCU without affecting other calcium channels or transporters. This allows for precise investigation of the role of MCU in various physiological and pathological processes. However, one limitation of using 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid is its relatively low potency, which requires higher concentrations to achieve significant inhibition of MCU activity.
将来の方向性
There are several future directions for the research on 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid, including the development of more potent and selective inhibitors of MCU, the investigation of the role of MCU in other diseases, such as diabetes and obesity, and the exploration of the therapeutic potential of MCU inhibition in various diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid on mitochondrial function and cellular signaling.
合成法
The synthesis of 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid involves the reaction of 4-hydroxybenzaldehyde with 2-(1-propen-1-yl)phenol in the presence of a base catalyst, followed by oxidation with potassium permanganate to yield the final product. The purity of the synthesized 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid has been used extensively in scientific research to investigate the role of MCU in various physiological and pathological processes. For example, 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid has been shown to protect against ischemia-reperfusion injury in the heart by reducing mitochondrial calcium overload and oxidative stress. 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid has also been used to study the role of MCU in neuronal calcium signaling and neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In addition, 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid has been used to investigate the role of MCU in cancer cell metabolism and proliferation.
特性
IUPAC Name |
4-[[2-[(E)-prop-1-enyl]phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-5-14-6-3-4-7-16(14)20-12-13-8-10-15(11-9-13)17(18)19/h2-11H,12H2,1H3,(H,18,19)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEQRVQYSXFEQR-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)

![2-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5843973.png)

![2-[(2-fluorobenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5843991.png)

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5844000.png)
![N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5844004.png)


![1-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5844024.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5844031.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5844033.png)